molecular formula C18H20FN3O3S B2599428 N-(2-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899743-14-7

N-(2-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2599428
CAS No.: 899743-14-7
M. Wt: 377.43
InChI Key: NCOPAXSXLVZINN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a 2-fluorophenylacetamide group, a motif present in various bioactive molecules , linked via a thioether bridge to a tetrahydrocyclopentapyrimidinone scaffold. The presence of the fluorophenyl group can influence the molecule's electronic properties, metabolic stability, and its ability to interact with biological targets. The tetrahydrocyclopentapyrimidinone core is a key structural element found in compounds that often exhibit potent biological activities, particularly as enzyme inhibitors. The 3-hydroxypropyl substitution on the pyrimidine ring may enhance the compound's solubility and provide a handle for further chemical modification. Based on its structural profile, this reagent is primarily valued as a key intermediate or a novel chemical entity for the development of new therapeutic agents. Its potential research applications include serving as a building block in scaffold-based drug discovery, a candidate for high-throughput screening against various protein targets such as kinases, or a lead compound for optimizing activity against specific diseases. The mechanism of action is not predefined and is dependent on the specific biological context under investigation; researchers are encouraged to explore its potential as an allosteric or active-site inhibitor for enzymes involved in signal transduction or cellular proliferation pathways. This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-13-6-1-2-7-14(13)20-16(24)11-26-17-12-5-3-8-15(12)22(9-4-10-23)18(25)21-17/h1-2,6-7,23H,3-5,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOPAXSXLVZINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C18H20FN3O3S
  • Molecular Weight: 377.43 g/mol
  • IUPAC Name: N-(3-fluorophenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

Structural Features

The compound features a fluorophenyl group, a thioether linkage, and a cyclopenta[d]pyrimidine moiety. These structural elements suggest potential interactions with various biological targets, particularly in neuropharmacology.

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems and signaling pathways involved in neurodegenerative diseases and inflammation. The presence of the fluorophenyl group is particularly noteworthy for its potential to enhance lipophilicity and bioavailability.

Pharmacological Applications

  • Neuroimaging : The compound is being explored for its utility in neuroimaging to study neurodegenerative disorders.
  • Therapeutic Potential : Its structural similarity to known pharmacological agents suggests it may have therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

In Vitro Studies

In vitro studies have shown that compounds structurally related to this compound can modulate various cellular pathways:

StudyFindings
Fayad et al. (2019)Identified novel anticancer properties through screening on multicellular spheroids .
BenchChem AnalysisNoted significant potential in medicinal chemistry for neurodegenerative disorders.

Case Study 1: Neurodegenerative Disorders

A study highlighted the role of similar compounds in modulating neuroinflammatory responses. The findings suggested that the compound could potentially reduce the activation of microglia, which are implicated in neurodegenerative diseases. This was measured through cytokine release assays.

Case Study 2: Anticancer Activity

In another investigation, a related compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the pyrimidine core, the thioacetamide linker, and the aryl group. Below is a comparative analysis:

Compound Name Pyrimidine Substituent Aryl Group Key Structural Features Reference ID
N-(2-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide 3-hydroxypropyl at N1 2-fluorophenyl Hydroxypropyl enhances hydrophilicity; fluorophenyl introduces electron-withdrawing effects. N/A
2-((1-(3-(Diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide 3-(diethylamino)propyl at N1 3,4-difluorophenyl Diethylamino group increases basicity; difluorophenyl enhances lipophilicity and metabolic stability.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Methyl at C4 2,3-dichlorophenyl Chlorine substituents increase steric bulk and electron-withdrawing effects; methyl group simplifies synthesis.
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Thieno-fused cyclopenta system 3-substituted phenyl Thieno fusion enhances π-stacking potential; phenoxy linker alters conformational flexibility.

Physicochemical Properties

  • Melting Points: Dichlorophenyl analog: 230°C . Thieno-fused analog: 197–198°C . The target compound’s hydroxypropyl group may lower melting points compared to chlorinated analogs due to reduced crystallinity.
  • Solubility: Hydroxypropyl and diethylamino groups improve aqueous solubility compared to purely aromatic analogs .

Spectral Data

  • 1H NMR: Thieno-fused analog shows distinct aromatic protons at δ 7.56 (s, 1H) and pyrimidine proton at δ 8.33 (s, 1H) .
  • LC-MS : Dichlorophenyl analog has [M+H]+ at m/z 344.21, consistent with its molecular formula .

Data Tables

Table 2: Substituent Effects on Bioactivity (Inferred)

Substituent Electronic Effect Potential Impact on Activity
2-Fluorophenyl Moderate electron-withdrawing Enhanced receptor binding affinity
3,4-Difluorophenyl Strong electron-withdrawing Improved metabolic stability
2,3-Dichlorophenyl Steric and electronic effects Increased cytotoxicity (hypothesized)

Q & A

Q. What are the key synthetic steps and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically including cyclocondensation, thioacetylation, and functional group modifications. Critical parameters include:

  • Temperature control : Exothermic steps (e.g., cyclocondensation) require gradual heating to 80–100°C to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic thiol group reactivity during thioacetylation .
  • Reagent stoichiometry : Precise molar ratios (e.g., 1:1.2 for thiol-to-acetamide coupling) minimize unreacted intermediates . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : Key signals include the fluorophenyl proton resonance (δ 7.1–7.4 ppm) and cyclopenta[d]pyrimidinone carbonyl (δ 165–170 ppm in 13C^{13}\text{C} NMR) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) with <2 ppm deviation .
  • Infrared spectroscopy (IR) : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and S–C (650–700 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) be systematically resolved?

Discrepancies may arise from:

  • Dynamic tautomerism : The pyrimidinone ring may exhibit keto-enol tautomerism, causing split signals. Variable-temperature NMR (e.g., 25–60°C) can stabilize dominant tautomers .
  • Residual solvents : DMSO-d6_6 peaks (δ 2.5 ppm) might overlap with aliphatic protons. Deuterated solvent switching (e.g., CDCl3_3) clarifies assignments .
  • Diastereomer formation : Chiral centers (e.g., 3-hydroxypropyl group) require chiral HPLC or Mosher ester analysis for resolution .

Q. What computational strategies are recommended for crystallographic refinement of this compound?

  • SHELX suite : Use SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen-bonding networks and disorder modeling .
  • Twinned data : For crystals with pseudo-merohedral twinning, SHELXD’s dual-space algorithm improves phase resolution .
  • Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s notation) categorizes motifs like D(2,2)\text{D}(2,2) or R22(8)\text{R}_2^2(8) to predict packing patterns .

Q. How can hydrogen-bonding interactions in the crystal lattice be experimentally and computationally characterized?

  • X-ray diffraction : Identify donor-acceptor distances (e.g., O–H···O < 2.8 Å) and angles (>120°) .
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces for hydrogen-bond propensity .
  • Thermal analysis : DSC/TGA correlates melting points (e.g., 190–200°C) with lattice stability influenced by H-bond networks .

Q. What biological targets are plausible based on structural analogs, and how can structure-activity relationships (SAR) be explored?

  • Putative targets : Thieno/dihydro pyrimidine analogs inhibit kinases (e.g., EGFR, VEGFR2) or modulate GPCRs (e.g., adenosine receptors) .
  • SAR strategies :
  • Fluorophenyl substitution : Compare 2-fluorophenyl vs. 4-fluorophenyl derivatives for steric/electronic effects on binding .
  • Hydroxypropyl chain length : Vary the alkyl spacer (C3 vs. C4) to assess hydrophilicity and target engagement .
    • In vitro assays : Enzymatic inhibition assays (IC50_{50}) and cell viability studies (MTT) validate preliminary activity .

Methodological Optimization

Q. How can reaction yields be improved during the thioacetylation step?

  • Catalyst screening : Pd(OAc)2_2/Xantphos systems enhance coupling efficiency in reductive cyclization steps (yield increase from 50% to 75%) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hrs vs. 12 hrs) while maintaining >90% yield via controlled dielectric heating .
  • Protecting groups : Temporarily mask the 3-hydroxypropyl group with TBSCl to prevent oxidation during thioacetylation .

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